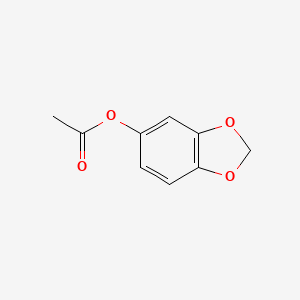
N-(4-硝基苯基)邻苯二甲酰亚胺
描述
N-(4-nitrophenyl)phthalimide is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a nitro group attached to the para position of the phenyl ring, which is further connected to the phthalimide moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
科学研究应用
作用机制
Target of Action
N-(4-nitrophenyl)phthalimide is a derivative of phthalimide, which has been identified as a potent hypolipidemic agent . The primary targets of this compound are likely to be involved in lipid metabolism, given its ability to reduce plasma cholesterol and triglyceride levels .
Mode of Action
This interaction could involve the inhibition of key enzymes in lipid synthesis or the upregulation of lipid metabolism .
Biochemical Pathways
N-(4-nitrophenyl)phthalimide appears to affect the biochemical pathways involved in lipid metabolism. By reducing the levels of cholesterol and triglycerides, it may influence the pathways of lipogenesis and lipolysis . The downstream effects of these changes could include a decrease in the risk of atherosclerosis and coronary heart disease, conditions that have been linked to high lipid levels .
Pharmacokinetics
The hydrophobic nature of phthalimides suggests that they have the potential to cross biological membranes in vivo , which could impact their bioavailability.
Result of Action
The primary result of N-(4-nitrophenyl)phthalimide’s action is a reduction in plasma cholesterol and triglyceride levels . This hypolipidemic effect could have significant implications for cardiovascular health. In addition, some phthalimide derivatives have been found to have anti-inflammatory activity , suggesting that N-(4-nitrophenyl)phthalimide may also have potential in this area.
准备方法
Synthetic Routes and Reaction Conditions: N-(4-nitrophenyl)phthalimide can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of N-(4-nitrophenyl)phthalimide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The scalability of the process makes it suitable for commercial applications .
化学反应分析
Types of Reactions: N-(4-nitrophenyl)phthalimide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: N-(4-aminophenyl)phthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phthalimide ring.
相似化合物的比较
- N-phenylphthalimide
- N-(2-nitrophenyl)phthalimide
- N-(3-nitrophenyl)phthalimide
- N-(4-bromophenyl)phthalimide
- N-(4-amidaphenyl)phthalimide
- N-(4-methylthiophenyl)phthalimide
- N-(4-chlorophenyl)phthalimide
Comparison: N-(4-nitrophenyl)phthalimide is unique due to the presence of the nitro group at the para position, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced hypolipidemic and anti-inflammatory properties, making it a promising candidate for therapeutic applications .
属性
IUPAC Name |
2-(4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBJJKVNDZUAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185494 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31604-39-4 | |
| Record name | 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31604-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31604-39-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(4-NITROPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJN47DN89K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any analytical methods mentioned in the research used to study the formation of N-(4-nitrophenyl)phthalimide?
A2: While specific analytical techniques aren't detailed in the abstract, the research mentions observing the reaction kinetics via pseudo-first-order rate constants (k(obs)). [] This suggests the use of techniques like UV-Vis spectrophotometry, which can monitor the change in absorbance over time as N-(4'-nitrophenyl)phthalamic acid converts to N-(4-nitrophenyl)phthalimide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



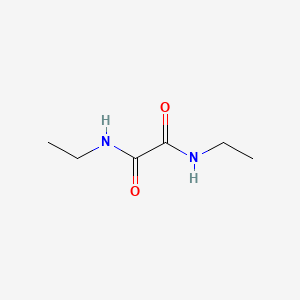
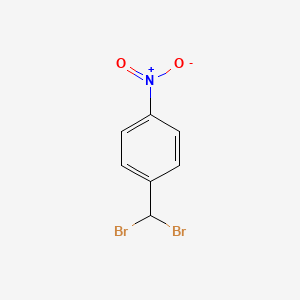

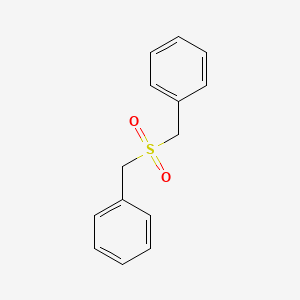
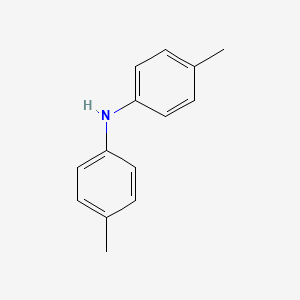
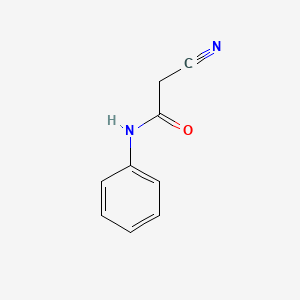
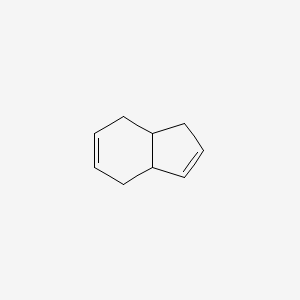
![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)
